Protirelin

Catalog No.
S1498000
CAS No.
117217-40-0
M.F
C16H22N6O4
M. Wt
362.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protirelin

CAS Number

117217-40-0

Product Name

Protirelin

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1

InChI Key

XNSAINXGIQZQOO-SRVKXCTJSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Synonyms

Abbott 38579, Abbott-38579, Abbott38579, Antepan, Hydrate, Proterelin Tartrate, Prem, TRH, Proterelin Tartrate, Proterelin Tartrate Hydrate, Protirelin, Protirelin Tartrate (1:1), Relefact TRH, Stimu TSH, Stimu-TSH, StimuTSH, Tartrate Hydrate, Proterelin, Thypinone, Thyroliberin, Thyroliberin TRH Merck, Thyrotropin Releasing Factor, Thyrotropin Releasing Hormone, Thyrotropin Releasing Hormone Tartrate, Thyrotropin-Releasing Factor, Thyrotropin-Releasing Hormone, Thyrotropin-Releasing Hormone Tartrate, TRH Ferring, TRH Prem, TRH, Relefact

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

The exact mass of the compound Protirelin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Protirelin is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone, which is produced by the hypothalamus. This tri-peptide hormone plays a crucial role in stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. The chemical formula of protirelin is C₁₆H₂₂N₆O₄, and it has an average molecular weight of approximately 362.38 g/mol . In biochemical terms, protirelin belongs to the class of oligopeptides, specifically those composed of three to ten alpha-amino acids linked by peptide bonds .

, primarily involving its interaction with receptors in the pituitary gland. Upon administration, it binds to specific G-protein coupled receptors, leading to a cascade of intracellular events that result in increased thyroid-stimulating hormone secretion. The reaction can be summarized as follows:

  • Binding: Protirelin binds to thyrotropin-releasing hormone receptors (TRH receptors).
  • Activation: This binding activates G-proteins, which subsequently stimulate adenylate cyclase.
  • Signal Transduction: Increased levels of cyclic adenosine monophosphate lead to enhanced secretion of thyroid-stimulating hormone from the anterior pituitary.

The primary biological activity of protirelin is its role in the endocrine system as a regulator of thyroid function. By stimulating the anterior pituitary gland, protirelin promotes the synthesis and release of thyroid-stimulating hormone, which in turn stimulates the thyroid gland to produce thyroid hormones. This action is critical for maintaining metabolic homeostasis and regulating various physiological processes, including growth, development, and energy metabolism .

Adverse effects associated with protirelin administration are generally mild but can include facial flushing, urinary urgency, and allergic reactions in some individuals .

Protirelin can be synthesized through solid-phase peptide synthesis techniques. The general steps involved include:

  • Amino Acid Activation: Individual amino acids are activated using coupling reagents.
  • Peptide Chain Assembly: The activated amino acids are sequentially added to a solid support resin.
  • Cleavage: Once the desired peptide chain length is achieved, the peptide is cleaved from the resin.
  • Purification: The crude product is purified using high-performance liquid chromatography.

This method allows for precise control over the sequence and composition of the peptide .

Protirelin is primarily used in diagnostic settings rather than as a therapeutic agent. It is employed in the TRH stimulation test to evaluate pituitary function in conditions such as secondary hypothyroidism and acromegaly. By assessing the response of thyroid-stimulating hormone levels after protirelin administration, clinicians can gain insights into the functionality of the hypothalamic-pituitary-thyroid axis .

Research on protirelin has highlighted its interactions with various biological systems:

  • Thyroid Function: Studies indicate that protirelin administration can lead to significant increases in thyroid-stimulating hormone levels within 30 minutes, demonstrating its potent effect on thyroid regulation .
  • Neurotransmitter Effects: Protirelin may also influence neurotransmitter systems, contributing to its neuromodulatory effects beyond endocrine functions .
  • Adverse Reactions: Interaction studies have noted mild adverse reactions such as anxiety and drowsiness following administration .

Several compounds share structural or functional similarities with protirelin:

Compound NameChemical FormulaKey Features
Thyrotropin-Releasing HormoneC₁₆H₂₂N₆O₄Endogenous counterpart; regulates TSH release
Luteinizing Hormone-Releasing HormoneC₁₄H₁₉N₃O₄Stimulates luteinizing hormone secretion
Gonadotropin-Releasing HormoneC₁₄H₁₉N₃O₄Regulates reproductive hormones

Uniqueness of Protirelin

Protirelin's uniqueness lies in its specific action on thyroid-stimulating hormone release compared to other releasing hormones that target different hormones within the endocrine system. While similar compounds like luteinizing hormone-releasing hormone and gonadotropin-releasing hormone also influence hormonal pathways, they do so within distinct physiological contexts related to reproduction rather than metabolism.

Thyrotropin-Releasing Hormone Neuron Regulation in the Hypothalamus

Paraventricular Nucleus Organization and Function

The paraventricular nucleus of the hypothalamus serves as the primary anatomical site for hypophysiotropic thyrotropin-releasing hormone neuron cell bodies [3]. These specialized neurons are strategically positioned adjacent to the third ventricle and comprise approximately 100,000 neurons located within a volume of about 0.5 cubic millimeters in rodent models [4]. The paraventricular nucleus accounts for only about 1% of total brain volume but exerts disproportionate influence over neuroendocrine function through its dense vascularization and strategic location beyond the blood-brain barrier [4].

Hypophysiotropic thyrotropin-releasing hormone neurons possess axon terminals present in high density within the external layer of the median eminence, positioned in close apposition to capillaries of the hypophysial-portal system [3]. Destruction of the paraventricular nucleus region results in the disappearance of up to 94% of thyrotropin-releasing hormone in the external layer of the median eminence, accompanied by substantial reduction of thyroid-stimulating hormone secretion from the anterior pituitary gland [3].

Prohormone Processing Mechanisms

The biosynthesis of protirelin involves a complex series of post-translational modifications that transform the inactive precursor molecule into the biologically active tripeptide [3]. Thyrotropin-releasing hormone is synthesized within parvocellular neurons as a 242-amino acid precursor polypeptide containing 6 copies of the sequence Gln-His-Pro-Gly, with both ends flanked by Lys-Arg or Arg-Arg sequences [6].

The processing pathway requires coordinated action of multiple enzymatic systems. Prohormone convertase 1/3 and prohormone convertase 2 serve as the primary endopeptidases responsible for initial cleavage events [3] [5]. Prohormone convertase 1/3 functions optimally at pH 5.5-6.0 and is activated earlier in the secretory pathway, while prohormone convertase 2 operates at a more acidic pH optimum of approximately 5.0 and requires special activation conditions [34].

Following initial cleavage by prohormone convertases, carboxypeptidase E and carboxypeptidase D remove C-terminal basic amino acids from intermediate products [3]. The penultimate step involves peptidylglycine alpha-amidating monooxygenase, a copper-dependent enzyme that converts thyrotropin-releasing hormone-glycine to the mature amidated form [37]. Concurrently, the N-terminal glutamine residue undergoes cyclization to form pyroglutamate, completing the transformation to the biologically active tripeptide [6].

Processing StageEnzyme SystemFunctionpH Optimum
Initial CleavageProhormone Convertase 1/3Primary endopeptidase activity5.5-6.0
Secondary CleavageProhormone Convertase 2Complementary endopeptidase activity~5.0
TrimmingCarboxypeptidase E/DRemoval of basic residuesVariable
AmidationPeptidylglycine Alpha-Amidating MonooxygenaseC-terminal amidationVariable

Neuronal Input Integration

Thyrotropin-releasing hormone neurons in the paraventricular nucleus receive diverse neuronal inputs that modulate hormone synthesis and release [3]. The most significant afferent connections originate from catecholamine neurons in the brainstem and neurons from the arcuate nucleus of the hypothalamus [3]. These neuronal pathways enable integration of metabolic signals, environmental cues, and circulating hormone levels.

Norepinephrine-containing neurons densely innervate the paraventricular nucleus and median eminence, providing stimulatory regulation of thyrotropin-releasing hormone synthesis and secretion [3]. Cold exposure stimulates preprothyrotropin-releasing hormone messenger ribonucleic acid levels in the paraventricular nucleus within 30 to 60 minutes through beta-adrenergic receptor activation and cyclic adenosine monophosphate response element-binding protein signaling [3].

The arcuate nucleus contributes inhibitory signals during fasting conditions through neuropeptide Y and agouti-related protein pathways, while the melanocortin system provides stimulatory input via alpha-melanocyte-stimulating hormone [3]. The dorsomedial nucleus of the hypothalamus may mediate leptin action on paraventricular nucleus neurons through multisynaptic pathways involving arcuate nucleus connections [3].

Pituitary Thyroid-Stimulating Hormone and Prolactin Secretion: Dose-Response Dynamics and Hormonal Feedback

Thyroid-Stimulating Hormone Dose-Response Characteristics

The anterior pituitary response to protirelin demonstrates well-characterized dose-response relationships for thyroid-stimulating hormone secretion [27]. Studies utilizing doses ranging from 6.25 to 400 micrograms have revealed linear increases in maximum thyroid-stimulating hormone response, with 400 micrograms representing the optimal dose for maximal response [27]. Doses exceeding 500 micrograms are unlikely to elicit greater thyroid-stimulating hormone responses, indicating receptor saturation at higher concentrations [13].

The temporal dynamics of thyroid-stimulating hormone response follow a predictable pattern, with levels rising rapidly and reaching peak concentrations at 20 to 30 minutes following protirelin administration [10]. The decline in thyroid-stimulating hormone levels occurs more gradually, approaching baseline levels after approximately three hours [10]. The plasma half-life of protirelin itself is approximately 5-6 minutes, necessitating rapid pituitary response mechanisms [6] [10].

Individual variability in thyroid-stimulating hormone responsiveness demonstrates coefficients of variation ranging from 11-22% in most subjects, though some individuals may exhibit variability as high as 40-63% [25]. Age significantly influences response magnitude, with maximum thyroid-stimulating hormone increases declining from 14.3 ± 1.7 microunits per milliliter in 20-39 year-old males to 6.1 ± 1.2 microunits per milliliter in 60-79 year-old males [27].

Age Group (Years)Maximum ΔThyroid-Stimulating Hormone (μU/mL)Sample SizeStatistical Significance
20-3914.3 ± 1.7MalesBaseline reference
40-599.1 ± 2.1MalesSignificantly decreased
60-796.1 ± 1.2MalesSignificantly decreased

Prolactin Secretion Dynamics

Prolactin secretion in response to protirelin exhibits distinct dose-response characteristics that differ from thyroid-stimulating hormone patterns [14]. Continuous infusion studies demonstrate that prolactin responses plateau or decline slightly toward the end of infusion periods, contrasting with the sustained thyroid-stimulating hormone elevation [14]. This differential response suggests distinct regulatory mechanisms governing lactotroph versus thyrotroph responsiveness to thyrotropin-releasing hormone stimulation.

The threshold for prolactin stimulation occurs at lower protirelin concentrations compared to thyroid-stimulating hormone, with significant prolactin increases observed at infusion rates of 75 nanograms per minute in men and 250 nanograms per minute in women [14]. These observations support the physiological role of thyrotropin-releasing hormone in normal prolactin secretion control [14].

Enzymatically dispersed rat adenohypophyseal cells demonstrate immediate prolactin secretion pulses following one-minute exposure to 3-300 nanomolar thyrotropin-releasing hormone [12]. The secretory response exhibits dose-dependent amplitudes across this concentration range, with brief bursts of secretion lasting less than one minute followed by precipitous decline [12]. Increasing stimulation duration up to 30 minutes with half-maximal concentrations fails to maintain initial secretion amplitude, indicating rapid desensitization mechanisms [12].

Feedback Regulation Mechanisms

The pituitary response to thyrotropin-releasing hormone operates under complex feedback regulation involving thyroid hormone concentrations [9]. Physiological concentrations of triiodothyronine inhibit thyroid-stimulating hormone secretion by 50% and significantly blunt thyroid-stimulating hormone responses to thyrotropin-releasing hormone [9]. These inhibitory effects occur at half-maximal concentrations of 0.1 nanomolar added triiodothyronine, corresponding to free triiodothyronine concentrations of 5 picomolar [9].

Prolactin responses to thyrotropin-releasing hormone also experience inhibition by triiodothyronine, though the magnitude and temporal characteristics differ from thyroid-stimulating hormone regulation [9]. The specific binding of tritiated thyrotropin-releasing hormone to dispersed rat pituitary cells decreases 55-70% following triiodothyronine treatment in a dose-dependent manner, indicating direct receptor regulation [9].

Maximal inhibition of thyroid-stimulating hormone responses requires 24-hour preincubation with thyroid hormone, with significant effects observable after 8 hours [9]. Importantly, thyroid hormone suppression cannot be overcome by high thyrotropin-releasing hormone concentrations up to 1 micromolar, demonstrating non-competitive inhibition mechanisms [9].

Thyroid Hormone Feedback Mechanisms

Negative Regulation of Thyrotropin-Releasing Hormone Synthesis

Thyroid hormones exert primary negative feedback regulation on hypophysiotropic thyrotropin-releasing hormone neurons in the paraventricular nucleus [17]. This feedback mechanism involves direct inhibition of prothyrotropin-releasing hormone gene expression and post-translational processing, but notably does not affect other prothyrotropin-releasing hormone-synthesizing neuronal groups in the forebrain [17].

When circulating thyroid hormone levels are low, prothyrotropin-releasing hormone gene expression increases substantially in the paraventricular nucleus, accompanied by increased synthesis of prohormone convertase enzymes and decreased thyrotropin-releasing hormone content in the median eminence due to enhanced secretion [17]. Conversely, hyperthyroid conditions result in decreased prothyrotropin-releasing hormone messenger ribonucleic acid and reduced prohormone convertase enzyme synthesis [17].

The feedback effect occurs through direct action on hypophysiotropic thyrotropin-releasing hormone neurons, which express all isoforms of thyroid hormone receptors [17]. Microcristal implantation of triiodothyronine in the paraventricular nucleus vicinity produces marked inhibition of thyrotropin-releasing hormone gene expression on the implantation side without affecting contralateral synthesis [17].

Thyroid Hormone Receptor Mechanisms

Thyroid hormone receptor beta-2 represents the most critical receptor isoform for feedback regulation of hypophysiotropic thyrotropin-releasing hormone neurons [17]. Targeted disruption of thyroid hormone receptor beta-2 expression in mice results in increased thyrotropin-releasing hormone messenger ribonucleic acid in the paraventricular nucleus, comparable to levels observed in hypothyroid wild-type mice [17].

Neither severe hypothyroidism nor hyperthyroidism influences thyrotropin-releasing hormone synthesis in thyroid hormone receptor beta-2 knockout mice, confirming this isoform as the key mediator of thyroid hormone negative feedback in the paraventricular nucleus [17]. This contrasts with pituitary regulation, where thyroid hormone receptor beta-2 ablation causes only partial thyroid hormone resistance of thyroid-stimulating hormone secretion [17].

The molecular mechanism involves thyroid hormones binding to thyroid hormone receptors that interact with promoter regions of genes encoding thyroid-stimulating hormone subunits and thyrotropin-releasing hormone [16]. This interaction results in transcriptional suppression when triiodothyronine occupies the receptor ligand-binding domain [16].

Type 2 Deiodinase Regulation

Type 2 iodothyronine deiodinase in hypothalamic tanycytes plays a crucial role in local thyroid hormone regulation [17]. These specialized ependymal cells lining the third ventricle express high concentrations of type 2 deiodinase messenger ribonucleic acid and enzymatic activity, positioning them strategically to regulate local triiodothyronine availability [17].

Tanycytes extract thyroxine from bloodstream through end-feet processes terminating on portal capillaries or from cerebrospinal fluid via apical specializations [17]. Following intracellular conversion of thyroxine to triiodothyronine, the active hormone can be released into cerebrospinal fluid for distribution to thyrotropin-releasing hormone neurons through volume transmission [17].

The relatively stable type 2 deiodinase activity in tanycytes under basal conditions and with circulating thyroid hormone changes enables normal negative feedback regulation of the hypothalamic-pituitary-thyroid axis [17]. During infection conditions, increased type 2 deiodinase activity in tanycytes may contribute to central hypothyroidism observed in nonthyroidal illness syndrome by inducing local hyperthyroidism [17].

Regulatory ComponentLocationPrimary FunctionFeedback Mechanism
Thyroid Hormone Receptor Beta-2Paraventricular Nucleus NeuronsTranscriptional RegulationDirect Gene Suppression
Type 2 DeiodinaseHypothalamic TanycytesLocal Hormone ConversionTissue-Specific Regulation
Prohormone ConvertasesSecretory GranulesPost-translational ProcessingCoordinated Enzyme Regulation
Thyroid Hormone Receptor Alpha-1Multiple LocationsAuxiliary RegulationComplementary Suppression

Set-Point Modulation

The thyroid hormone feedback system demonstrates remarkable flexibility in set-point adjustment under various physiological conditions [17]. During cold exposure, adrenergic inputs from the brainstem modify the sensitivity of thyrotropin-releasing hormone neurons to thyroid hormones through cyclic adenosine monophosphate response element-binding protein signaling pathway interactions [17].

Fasting conditions reduce the set-point for feedback regulation through arcuate nucleus-mediated pathways involving neuropeptide Y and agouti-related protein signaling [17]. This adaptation allows for reduced thyroid hormone levels during periods of energy restriction while maintaining appropriate hypothalamic-pituitary-thyroid axis responsiveness [17].

Mood Regulation

Protirelin demonstrates significant mood-regulating properties through complex interactions with neurotransmitter systems and direct receptor-mediated effects. The compound exerts its neuromodulatory actions both directly through thyrotropin-releasing hormone receptors and indirectly by modulating neurotransmitter effects including glutamate, gamma-aminobutyric acid, acetylcholine, and dopamine [5] [4]. Research indicates that protirelin's presence in the limbic system and brainstem suggests a broader role in regulating emotions and behavior, with scientists hypothesizing that the peptide modulates arousal, vigilance, and adaptive responses to stress [3].

Clinical investigations reveal that protirelin influences mood through neuroendocrine pathways. Studies examining protirelin administration in patients with major depressive disorder demonstrate altered hormonal response patterns compared to healthy controls [6] [7]. In a comprehensive study of 45 patients with major depressive disorder versus 32 healthy volunteers, protirelin administration revealed significant differences in patterns of hormonal response, with 26.7% of depressed patients showing two or more abnormal hormonal responses compared to zero percent in controls [6]. These findings support the hypothesis that increased variability of neuroendocrine responsiveness represents a fundamental aspect of physiologic function in patients with endogenous depression [6].

Antidepressant Effects

The antidepressant potential of protirelin has been extensively investigated through multiple clinical trials demonstrating varying degrees of efficacy. Nocturnal administration of protirelin shows particularly promising results, with research indicating that timing of administration significantly impacts therapeutic outcomes [8]. In a randomized, double-blind study involving 20 patients with bipolar type I or type II major depressive episodes, nocturnal intravenous protirelin administration at midnight resulted in remarkable antidepressant effects [8]. Sixty percent of the protirelin group showed a 50% or greater reduction in baseline Hamilton Depression Rating scores within 24 hours, compared to only 10% of the saline group [8]. The Hamilton Depression Rating scores fell by an average of 52% after protirelin administration versus 12% after saline administration, with antidepressant effects lasting up to 48 hours [8].

Naturally occurring analogues of protirelin also demonstrate significant antidepressant properties. Research using the Porsolt Swim Test, a validated rodent model of antidepressant efficacy, examined two naturally occurring analogues: pGLU-GLU-PRO-NH2 and pGLU-PHE-PRO-NH2 [9]. Both analogues produced significant antidepressant effects, with the stronger response observed from the compound that showed no effect on triiodothyronine levels at the dosage used [9]. This suggests that the behavioral effects were not secondary to thyroid hormone stimulation, indicating direct central nervous system antidepressant mechanisms [9].

However, the clinical efficacy of protirelin as an antidepressant shows considerable variability depending on patient populations and administration protocols. Some studies report conflicting results, with a double-blind investigation of oral protirelin administration in depressed patients showing not only failure of benefit but actual antitherapeutic effects in some patients [10]. Excessive central nervous system arousal with psychomotor activation produced dysphoric mental and behavioral effects in certain individuals [10]. These findings suggest that protirelin's antidepressant effects may be specific to particular patient subgroups and administration methods [11].

Amyotrophic Lateral Sclerosis Pathophysiology

Protirelin demonstrates significant involvement in amyotrophic lateral sclerosis pathophysiology through its role as a neuromodulator in the extrahypothalamic nervous system [2] [12]. Clinical studies examining protirelin's efficacy in amyotrophic lateral sclerosis have yielded mixed results, despite strong experimental findings consistent with a therapeutic role for the peptide [2]. The variability in clinical outcomes appears to be related to gender-specific mechanisms that influence protirelin sensitivity and effectiveness [2].

Research reveals critical gender-related specificity in protirelin's ability to potentiate the monosynaptic reflex, a mechanism relevant to amyotrophic lateral sclerosis pathophysiology [2]. Experimental studies in neonatal rats demonstrate that castration in males significantly lowered sensitivity to protirelin, while testosterone treatment restored that sensitivity [2]. This finding provides compelling evidence for the potential efficacy of protirelin in amyotrophic lateral sclerosis if patient sex and underlying hormonal status are taken into account [2]. Analysis of clinical studies reveals a systematic failure to either identify patients' sex or separate results based on sex, which may explain the inconsistent clinical outcomes observed in previous trials [2] [12].

The mechanistic basis for protirelin's involvement in amyotrophic lateral sclerosis extends beyond simple hormone-receptor interactions. Research indicates that amyotrophic lateral sclerosis is characterized by progressive degeneration of motor neurons in a spatiotemporal manner, with protein misfolding and aggregation playing central roles in pathogenesis [13] [14]. Protirelin appears to influence protein homeostasis mechanisms that are disrupted in amyotrophic lateral sclerosis, potentially through modulation of cellular stress responses and neuroprotective pathways [1]. The compound's widespread distribution in brain regions affected by amyotrophic lateral sclerosis, including the spinal cord and brainstem, supports its potential therapeutic relevance [1] [3].

Thermoregulation and Metabolic Effects

Thyrotropin-Releasing Hormone-Induced Hyperthermia

Protirelin demonstrates consistent hyperthermic effects when administered systemically, with research establishing clear dose-response relationships and mechanistic pathways [15] [16]. Experimental studies in male Wistar rats weighing 200-250 grams show that intraperitoneal injection of protirelin tartrate in doses of 1, 5, 10, and 20 milligrams per kilogram causes a temporary rise in body temperature in a dose-dependent manner [15]. The degree of temperature rise ranges from 0.5°C to 1.5°C as a mean, with hyperthermia appearing early after injection and lasting approximately 80 minutes [15].

The thyroid hormone dependency of protirelin-induced hyperthermia has been clearly demonstrated through thyroidectomy studies [15]. When thyroidectomized rats were injected with 20 milligrams per kilogram of protirelin, a dose that induced significant hyperthermia in sham-operated animals, they failed to show any rise in body temperature [15]. These results suggest that release of thyroid hormone participates significantly in the hyperthermic action of protirelin [15].

Central nervous system mechanisms underlie protirelin's thermoregulatory effects, with research indicating that the compound acts as a general stimulant and induces hyperthermia on intracerebroventricular injection [17]. This suggests an important role in central thermoregulation beyond peripheral thyroid hormone-mediated effects [17]. The rapid onset and transient nature of protirelin-induced hyperthermia, typically appearing early after administration and resolving within 80 minutes, indicates acute neural mechanisms rather than prolonged metabolic changes [15].

Thyroid Hormone Interactions

Protirelin's role in thyroid hormone regulation extends beyond simple stimulation of thyroid-stimulating hormone release to encompass complex feedback mechanisms and metabolic integration [18] [19]. The compound serves as the primary positive regulator of thyrotropin release from the pituitary gland, with thyroid hormones providing negative feedback regulation of protirelin release and hypothalamic pre-pro-thyrotropin-releasing hormone messenger ribonucleic acid content [20]. This regulatory system allows protirelin neurons to function as metabolic sensors that integrate multiple physiological inputs to determine appropriate thyroid axis activity [18].

Cold exposure represents a key physiological challenge that demonstrates protirelin's integrated role in thyroid hormone regulation and thermogenesis [21] [22]. Cold exposure significantly activates the hypothalamus-pituitary-thyroid axis through increased thyrotropin-releasing hormone synthesis, thyroid-stimulating hormone release, and serum thyroid hormone concentrations, coordinating increased thermogenesis and cold adaptation [21] [22]. Research shows that thyrotropin-releasing hormone neurons are activated by cold exposure, leading to increased pre-pro-thyrotropin-releasing hormone processing and release from the median eminence [23]. The short timeframe of this response, with thyrotropin-releasing hormone messenger ribonucleic acid expression increasing within 1 hour and returning to control levels after 2 hours while circulating triiodothyronine levels peak after 2 hours, indicates rapid adaptive mechanisms [24].

Local thyroid hormone metabolism within cold-responsive organs enables tissue-specific actions independent of circulating thyroid hormone levels [21]. This decentralized regulatory system allows for fine-tuned metabolic responses to environmental challenges. Research demonstrates that intrahypothalamic thyroid hormone administration has profound metabolic effects on brown adipose tissue, liver, and heart that are mediated via the autonomic nervous system [21]. These effects originate in various hypothalamic nuclei, including the paraventricular nucleus and ventromedial nucleus, indicating potential central functions for thyroid hormones in thermoregulation [21].

The complex relationship between protirelin and thyroid hormones in thermoregulation involves both endocrine and neural pathways [21]. Thyrotropin-releasing hormone neurons in the hypothalamus maintain neural connections with brown adipose tissue, contributing to thermogenesis regulation through the autonomic nervous system [21]. This dual regulatory mechanism allows for both rapid neural responses and sustained metabolic adaptations to thermal challenges. Research indicates that protirelin inhibits heat-sensitive neurons and activates cold-sensitive neurons in the preoptic area, providing direct neural control over thermoregulatory responses [21].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

362.17025320 g/mol

Monoisotopic Mass

362.17025320 g/mol

Heavy Atom Count

26

LogP

-2.46 (LogP)

UNII

5Y5F15120W

Sequence

XHP

Related CAS

53935-32-3 (1:1 tartrate)
56267-12-0 (tartrate monohydrate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (94.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hormones

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CJ - Tests for thyreoidea function
V04CJ02 - Protirelin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Thyrotropin-releasing hormone
TRHR [HSA:7201] [KO:K04282]

Pictograms

Irritant

Irritant

Other CAS

117217-40-0
24305-27-9
11096-37-0

Wikipedia

Protirelin tartrate
Thyrotropin-releasing hormone

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Transferrin: ACTIVE

Dates

Last modified: 07-17-2023

Explore Compound Types